6-hydroxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis of Bioactive Compounds
6-Hydroxy-1-methyl-1H-indole-2-carboxylic acid plays a significant role in the synthesis of bioactive compounds, particularly in the pharmaceutical industry. For example, its derivatives have been explored for their potential in drug synthesis, leveraging its carbonyl and carboxyl functional groups. These groups offer flexibility and diversity in chemical reactions, making it a valuable building block for developing various pharmaceuticals. Its application extends to cancer treatment, medical materials, and other medical fields, highlighting its versatility and potential in medicine (Zhang et al., 2021).
Antioxidant and Antimicrobial Activities
The structural properties of carboxylic acids, including derivatives of this compound, have been associated with significant biological activities. For instance, studies have shown that these compounds can exhibit high antioxidant and antimicrobial activities. The specific structure-activity relationships (SARs) of these acids suggest that the presence of hydroxyl groups and their positioning can influence their bioactivity, demonstrating their potential in developing treatments for various health conditions (Godlewska-Żyłkiewicz et al., 2020).
Role in Indole Synthesis
Indole alkaloids, which include a wide range of biologically active compounds, are synthesized from precursors like this compound. The development of new methods for indole synthesis, focusing on the formation of the indole ring, is crucial for creating pharmaceuticals and other valuable chemicals. The synthesis methods classified based on the bond formation highlight the importance of such compounds in organic chemistry and drug development (Taber & Tirunahari, 2011).
Biotechnological Applications
In biotechnology, this compound derivatives serve as key intermediates for producing bio-based chemicals. Lactic acid, for example, derived from biomass, showcases the potential of carboxylic acids in synthesizing biodegradable polymers and other green chemicals. This demonstrates the compound's role in supporting sustainable chemical production processes and its contribution to the green chemistry movement (Gao, Ma, & Xu, 2011).
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in a variety of biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound’s action could result in a variety of molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid. For instance, it should be stored away from oxidizing agents and high temperature and humidity environments . These factors could potentially affect the compound’s stability and, consequently, its efficacy.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-nitroaniline", "ethyl acetoacetate", "sodium ethoxide", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sulfuric acid", "sodium nitrate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Nitration of 3-nitroaniline with sulfuric acid and nitric acid to form 3-nitro-4-nitroaniline", "Step 2: Reduction of 3-nitro-4-nitroaniline with sodium dithionite to form 3-amino-4-nitroaniline", "Step 3: Diazotization of 3-amino-4-nitroaniline with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with ethyl acetoacetate in the presence of sodium acetate to form 3-(1-oxo-2-propenyl)-4-nitroaniline", "Step 5: Reduction of 3-(1-oxo-2-propenyl)-4-nitroaniline with sodium dithionite to form 3-(1-hydroxy-2-propenyl)-4-nitroaniline", "Step 6: Cyclization of 3-(1-hydroxy-2-propenyl)-4-nitroaniline with sodium ethoxide to form 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid", "Step 7: Methylation of 6-hydroxy-1-methyl-1H-indole-2-carboxylic acid with methyl iodide in the presence of sodium bicarbonate to form the final product" ] } | |
CAS No. |
541522-89-8 |
Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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